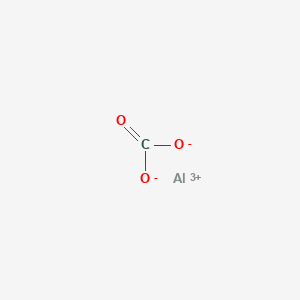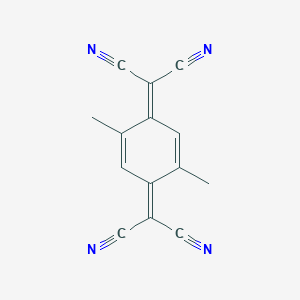
2,5-二甲基-7,7,8,8-四氰基对苯醌二甲烷
描述
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane is an organic compound with the molecular formula C14H8N4. It is known for its unique electronic properties and is commonly used in the field of molecular electronics. The compound appears as a light yellow to brown powder or crystal and is highly sensitive to heat .
科学研究应用
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane has a wide range of applications in scientific research:
Chemistry: Used as an electron acceptor in the study of charge-transfer complexes.
Biology: Investigated for its potential use in biosensors due to its electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the development of organic semiconductors and conductive polymers .
作用机制
Target of Action
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane (DM-TCNQ) is a strong electron acceptor . It primarily targets graphene , a single layer of carbon atoms tightly bound in a hexagonal lattice . Graphene is known for its exceptional conductivity, strength, and flexibility, making it a key component in various electronic devices .
Mode of Action
DM-TCNQ interacts with graphene through a process known as p-doping . In this process, DM-TCNQ accepts electrons from graphene, creating a positive charge on the graphene layer . This results in an increase in the hole concentration of the graphene, thereby enhancing its electrical conductivity .
Biochemical Pathways
The interaction between DM-TCNQ and graphene leads to the formation of charge-transfer chains . These chains facilitate the movement of electrons across the graphene layer, thereby influencing the electrical properties of the material . The downstream effects of this process include enhanced conductivity and potential applications in the development of advanced electronic devices .
Result of Action
The primary result of DM-TCNQ’s action is the formation of a p-doped nanocomposite . This composite material exhibits enhanced electrical conductivity, making it a potential candidate for use as a conductive anode in organic solar cells (OSCs) and other electronic devices .
Action Environment
The efficacy and stability of DM-TCNQ’s action can be influenced by various environmental factors. For instance, it is sensitive to heat and should be stored in a cool environment (0-10°C) to maintain its stability . Furthermore, it should be handled in a well-ventilated area to minimize the risk of inhalation .
生化分析
Biochemical Properties
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane is a strong electron acceptor . It has four cyano groups and π-conjugation bonds that form charge transferring chains and ion radical salts These properties make it a key player in various biochemical reactions
Molecular Mechanism
Its role as a strong electron acceptor suggests that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be heat sensitive and should be stored at temperatures between 0-10°C .
Metabolic Pathways
Given its electron-accepting properties, it may interact with enzymes or cofactors involved in electron transport processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane typically involves the condensation of 2,5-dimethylquinone with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .
化学反应分析
Types of Reactions: 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions yield hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
7,7,8,8-Tetracyanoquinodimethane: Lacks the methyl groups, resulting in different electronic properties.
2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane: Similar structure but with different substituents, affecting its reactivity and applications
Uniqueness: 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane is unique due to its specific electronic properties conferred by the methyl and cyano groups. These groups enhance its ability to participate in charge-transfer reactions, making it more effective in electronic applications compared to its analogs .
属性
IUPAC Name |
2-[4-(dicyanomethylidene)-2,5-dimethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-9-3-14(12(7-17)8-18)10(2)4-13(9)11(5-15)6-16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJXWQJAMNCPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346877 | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-82-7 | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethyl-7,7,8,8-tetracyanoquinodimethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DMTCNQ contribute to the magnetic properties of the layered magnet described in the research?
A1: DMTCNQ acts as a strong electron acceptor (A) in the layered magnet [{Ru2(O2CPh-2,3,5-Cl3)4}2(TCNQMe2)]·4DCM (compound 1). [] This compound demonstrates interesting magnetic behavior due to the interaction between the electron donor [Ru2(O2CPh-2,3,5-Cl3)4] ([Ru2II,II]) and DMTCNQ.
Q2: What structural characteristics of DMTCNQ make it suitable for developing molecular magnetic materials?
A2: DMTCNQ's structure, with its conjugated system and cyano groups, makes it a strong electron acceptor. This property enables it to form charge-transfer complexes with electron donors like the diruthenium complex in the study. [] The formation of radical ion species, such as DMTCNQ•-, through electron transfer introduces unpaired electrons into the system. [] The presence of these unpaired electrons and their interactions with the electrons of the donor molecules are crucial for establishing the magnetic properties observed in these materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



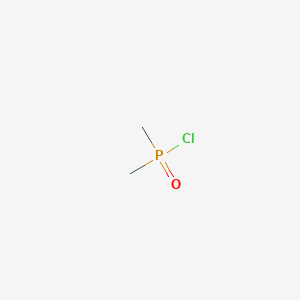
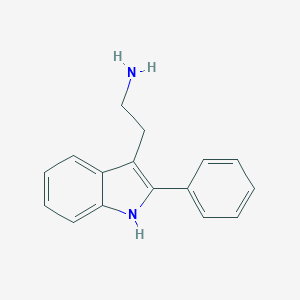

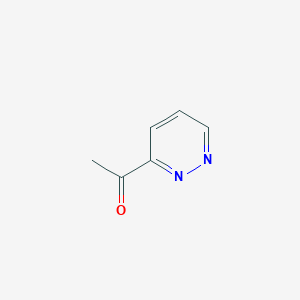



![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)



